molecular formula C22H46MnN4 B13143882 [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)

[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)

Cat. No.: B13143882
M. Wt: 421.6 g/mol
InChI Key: QINRYZRZMHBLFQ-UNNWALPCSA-N
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Description

Bis(N,N’-di-i-propylpentylamidinato)manganese(II): is an organometallic compound with the molecular formula C22H46MnN4. It is characterized by the presence of manganese in the +2 oxidation state, coordinated by two amidinato ligands. This compound is typically a brown solid and is known for its air and moisture sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N’-di-i-propylpentylamidinato)manganese(II) generally involves the reaction of manganese(II) chloride with the corresponding amidine ligand in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The compound is often produced in high purity forms, including up to 99.999% .

Chemical Reactions Analysis

Types of Reactions: Bis(N,N’-di-i-propylpentylamidinato)manganese(II) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese(II) complexes with different ligands .

Scientific Research Applications

Chemistry: Bis(N,N’-di-i-propylpentylamidinato)manganese(II) is used as a precursor in the synthesis of other manganese-containing compounds. It is also employed in studies of coordination chemistry and organometallic chemistry .

Biology and Medicine:

Industry: In industry, this compound can be used in the production of high-purity manganese materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism by which Bis(N,N’-di-i-propylpentylamidinato)manganese(II) exerts its effects is primarily through its ability to coordinate with other molecules. The manganese center can participate in redox reactions, and the amidinato ligands can stabilize various oxidation states of manganese. This coordination chemistry is crucial for its reactivity and applications .

Comparison with Similar Compounds

  • Manganese(II) isoquinoline-3-carboxylate
  • (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]manganese(III) chloride
  • Bis[di(tert-butyl)amido]manganese(II)
  • Bis[bis(trimethylsilyl)amido]manganese(II)
  • Bis(isopropylcyclopentadienyl)manganese
  • Manganese(II,III) isopropoxide

Uniqueness: Bis(N,N’-di-i-propylpentylamidinato)manganese(II) is unique due to its specific amidinato ligands, which provide distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specific applications in coordination chemistry and catalysis .

Properties

Molecular Formula

C22H46MnN4

Molecular Weight

421.6 g/mol

IUPAC Name

[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)

InChI

InChI=1S/2C11H23N2.Mn/c2*1-6-7-8-11(9-13(4)5)12-10(2)3;/h2*9-10H,6-8H2,1-5H3;/q2*-1;+2/b2*11-9-;

InChI Key

QINRYZRZMHBLFQ-UNNWALPCSA-N

Isomeric SMILES

CCCC/C(=C/N(C)C)/[N-]C(C)C.CCCC/C(=C/N(C)C)/[N-]C(C)C.[Mn+2]

Canonical SMILES

CCCCC(=CN(C)C)[N-]C(C)C.CCCCC(=CN(C)C)[N-]C(C)C.[Mn+2]

Origin of Product

United States

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